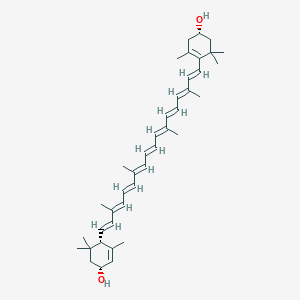
Lutein G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Clorhidrato de Quinina Dihidratado es un alcaloide natural que se deriva de la corteza del árbol de la quina. Se ha utilizado durante siglos como un fármaco antimalárico y es conocido por su sabor amargo. El Clorhidrato de Quinina Dihidratado también se utiliza como un antipirético y analgésico leve .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El Clorhidrato de Quinina Dihidratado se puede sintetizar a partir de quinina, que se extrae de la corteza del árbol de la quina. La extracción implica el uso de un solvente orgánico para separar los alcaloides de la corteza. Los alcaloides luego se precipitan de la capa acuosa acidificada ajustando el pH utilizando una solución de hidróxido de sodio. El precipitado se somete a purificación con agua y el clorhidrato de quinina se cristaliza a temperatura ambiente .
Métodos de Producción Industrial: En entornos industriales, la quinina se extrae de la corteza de varias especies de Cinchona, incluidas Cinchona succirubra y Cinchona officinalis. El proceso de extracción implica el uso de solventes como etanol y cloroformo. La sal de clorhidrato se forma luego haciendo reaccionar la quinina con ácido clorhídrico, seguido de cristalización para obtener la forma dihidratada .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Clorhidrato de Quinina Dihidratado se somete a varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.
Reactivos y Condiciones Comunes:
Oxidación: La quinina se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: La reducción se puede lograr utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes como bromo o cloro.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen derivados de quinina con grupos funcionales modificados, que pueden tener diferentes propiedades farmacológicas .
Aplicaciones Científicas De Investigación
El Clorhidrato de Quinina Dihidratado tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un estándar para la amargura en experimentos de evaluación sensorial.
Medicina: Sigue siendo un fármaco antimalárico relevante, especialmente para el tratamiento de la malaria grave y cerebral.
Industria: Se utiliza en la industria alimentaria y de bebidas como aditivo amargo en agua tónica y otras bebidas.
Mecanismo De Acción
El mecanismo exacto de acción del Clorhidrato de Quinina Dihidratado no se comprende completamente. Se cree que interfiere con la capacidad del parásito de la malaria para descomponer y digerir la hemoglobina. Esta interferencia conduce a la acumulación de hemo tóxico dentro del parásito, lo que finalmente causa su muerte . La quinina también tiene efectos directos sobre las membranas musculares y los canales de sodio, lo que la hace útil en el tratamiento de trastornos musculares .
Compuestos Similares:
Quinidina: Un isómero de la quinina, utilizado como agente antiarrítmico.
Cloroquina: Otro fármaco antimalárico, pero con un mecanismo de acción diferente.
Mefloquina: Un derivado sintético de la quinina, utilizado tanto para el tratamiento como para la prevención de la malaria.
Singularidad: El Clorhidrato de Quinina Dihidratado es único debido a su lento desarrollo de resistencia en comparación con otros antimaláricos. Sigue siendo eficaz para tratar la malaria grave y se utiliza en terapias combinadas para combatir las cepas multirresistentes .
Comparación Con Compuestos Similares
Quinidine: An isomer of quinine, used as an antiarrhythmic agent.
Chloroquine: Another antimalarial drug, but with a different mechanism of action.
Mefloquine: A synthetic derivative of quinine, used for both treatment and prevention of malaria.
Uniqueness: Quinine Hydrochloride Dihydrate is unique due to its slow development of resistance compared to other antimalarials. It remains effective for treating severe malaria and is used in combination therapies to combat multidrug-resistant strains .
Propiedades
Número CAS |
105452-20-8 |
|---|---|
Fórmula molecular |
C40H56O2 |
Peso molecular |
568.9 g/mol |
Nombre IUPAC |
(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-,37+/m0/s1 |
Clave InChI |
KBPHJBAIARWVSC-XWUGOPFFSA-N |
SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C |
SMILES isomérico |
CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C |
SMILES canónico |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C |
Sinónimos |
eta,epsilon-Carotene-3, 3'-Diol, (3R,3'R,6'S)- beta,epsilon-Carotene-3,3'-diol, (3S,3'R,6'S)- gamma Lutein Lutein Lutein F Lutein G Lutein, gamma |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




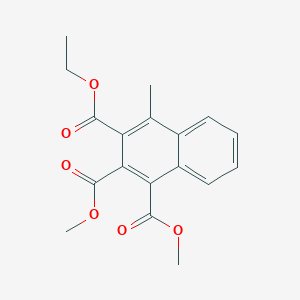
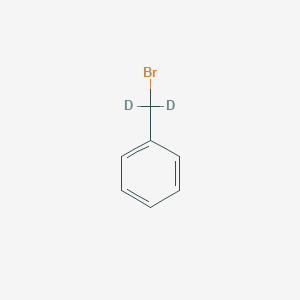
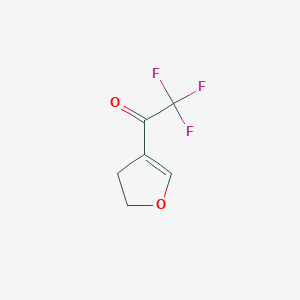
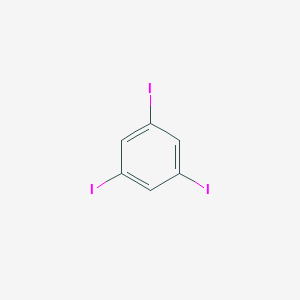
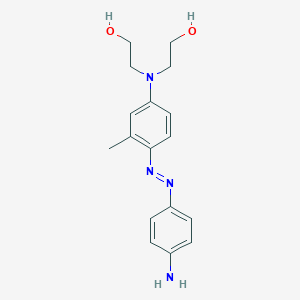
![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)
![2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI)](/img/structure/B10651.png)

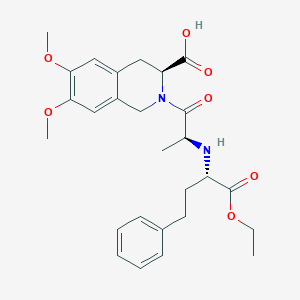
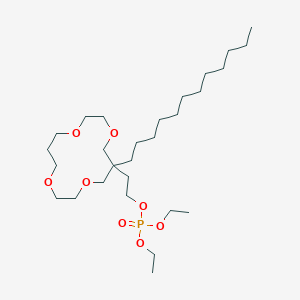
![[5-(Benzenesulfonylmethoxy)-2,4-dichlorophenyl] pyrrolidine-1-carboxylate](/img/structure/B10656.png)
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)
